molecular formula C22H16ClN3O3 B11267096 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11267096
M. Wt: 405.8 g/mol
InChI Key: DAQRHRIDCWYUNW-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core, a 4-chlorobenzyl group, and a 2-oxo-2-phenylethyl group

Preparation Methods

The synthesis of 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routesThe reaction conditions typically include the use of strong acids or bases as catalysts, elevated temperatures, and prolonged reaction times to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve multi-step synthesis processes, where intermediate compounds are prepared and subsequently reacted to form the final product. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity .

Chemical Reactions Analysis

3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide .

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has shown potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has investigated its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as pyrido[3,4-d]pyrimidines and other fused pyrimidine derivatives These compounds share structural similarities but may differ in their chemical properties, biological activity, and potential applications

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-phenacylpyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16ClN3O3/c23-17-10-8-15(9-11-17)13-26-21(28)20-18(7-4-12-24-20)25(22(26)29)14-19(27)16-5-2-1-3-6-16/h1-12H,13-14H2

InChI Key

DAQRHRIDCWYUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Origin of Product

United States

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